Bay-41-8543

Beschreibung

Physiological Role of Nitric Oxide (NO) in Cellular Signaling

Nitric oxide is a gaseous signaling molecule produced by nitric oxide synthases (NOS) from L-arginine. bmglabtech.com NO is involved in a wide range of physiological functions across different organ systems. It plays a significant role in regulating vascular tone, contributing to vasodilation. ahajournals.orgmdpi.comderangedphysiology.compnas.orgpnas.org Beyond the vasculature, NO signaling is implicated in myocardial function, synaptic plasticity in the nervous system, platelet aggregation, and the regulation of kidney function. mdpi.comnih.govpnas.orgpnas.orgahajournals.orgpnas.orgbu.eductdbase.org

Mechanism of sGC Activation by NO

The activation of sGC by nitric oxide is initiated by the binding of NO to a ferrous heme prosthetic group located within the β1 subunit of the sGC enzyme. ahajournals.orgnih.govpnas.orgpnas.orgahajournals.orgelifesciences.org This binding event triggers a conformational change in the enzyme. pnas.orgpnas.orgelifesciences.org The precise molecular steps involve NO binding to the heme, followed by the rupture of the bond between the ferrous iron and a histidine residue (His-105) on the β1 subunit. pnas.orgpnas.orgahajournals.org This change in heme coordination state is considered the key molecular trigger for the significant increase in the catalytic rate of sGC, leading to enhanced cGMP synthesis. pnas.orgpnas.org

Importance of Cyclic Guanosine Monophosphate (cGMP) as a Second Messenger

Cyclic GMP functions as a critical second messenger downstream of sGC activation. mdpi.compressbooks.pubnih.govderangedphysiology.combmglabtech.comcaymanchem.comwikipedia.orgthermofisher.com Once generated, cGMP mediates a variety of cellular responses by interacting with specific effector molecules. The primary targets of cGMP include cGMP-dependent protein kinases (PKG, also known as protein kinase G), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs). mdpi.comnih.govbmglabtech.com Activation of PKG is a major mechanism through which cGMP exerts its effects, leading to the phosphorylation of various proteins that regulate cellular processes such as smooth muscle relaxation, calcium homeostasis, and gene expression. nih.govderangedphysiology.combmglabtech.comwikipedia.org

Pathophysiological Implications of Impaired NO-sGC-cGMP Signaling

Dysregulation of the NO-sGC-cGMP signaling pathway is associated with the development and progression of numerous disease states. mdpi.comnih.govpnas.orgwikipedia.orgahajournals.orgnih.govmdpi.comfrontiersin.orgreachmd.com Conditions characterized by impaired NO bioavailability or alterations in the redox state of sGC, rendering it less responsive to NO, can lead to reduced cGMP production and contribute to pathology. Such impairments have been implicated in cardiovascular diseases like hypertension and heart failure, pulmonary hypertension, and kidney diseases. mdpi.comnih.govpnas.orgwikipedia.orgahajournals.orgnih.govmdpi.comfrontiersin.orgreachmd.com For instance, in heart failure, decreased NO production and increased NO inactivation due to oxidative stress can attenuate this pathway. frontiersin.orgreachmd.com In cirrhotic livers, altered sGC and PDE-5 expression can lead to decreased intrahepatic cGMP. mdpi.com

Bay-41-8543: A Soluble Guanylyl Cyclase Stimulator

This compound is a chemical compound identified as a novel and potent stimulator of soluble guanylyl cyclase. caymanchem.comapexbt.comnih.govmedchemexpress.comcenmed.comresearchgate.net It is characterized as an NO-independent sGC stimulator, meaning it can activate the enzyme even in the absence of nitric oxide. apexbt.comnih.govmedchemexpress.comcenmed.com

Research indicates that this compound stimulates sGC activity through a heme-dependent mechanism, similar to other stimulators like YC-1 and Bay-41-2272, but it likely does not bind to the heme moiety itself in the same way as NO. nih.gov Studies suggest that this compound activates sGC by binding to a distinct, NO-independent regulatory site on the α1-subunit, which then modulates the enzyme's catalytic rate and its responsiveness to the endogenous activator, NO. nih.gov

A notable characteristic of this compound is its synergistic effect with NO on sGC activation. caymanchem.comapexbt.comnih.gov While this compound can stimulate sGC on its own, its effect is significantly enhanced in the presence of NO, leading to a greater increase in cGMP production compared to either compound alone. apexbt.comnih.gov This suggests that this compound not only directly stimulates sGC but also increases the enzyme's sensitivity to NO. apexbt.comnih.gov

Detailed research findings highlight the potency of this compound in stimulating recombinant sGC. Studies have shown that this compound can concentration-dependently stimulate recombinant sGC activity by up to 92-fold. caymanchem.comapexbt.comnih.gov This stimulation occurs over a wide range of concentrations. apexbt.comnih.gov

Beyond its direct effect on sGC enzyme activity, research has explored the downstream consequences of this compound action in various in vitro systems. This compound has been shown to be a potent relaxing agent in isolated vascular tissues, including aortas, saphenous arteries, coronary arteries, and veins, with half-maximal inhibitory concentration (IC50) values in the nanomolar range. caymanchem.comnih.gov This vasorelaxant effect is mediated through the activation of the cGMP pathway, leading to increased intracellular cGMP levels and subsequent smooth muscle relaxation. caymanchem.comnih.gov

Furthermore, this compound has demonstrated antiplatelet effects in vitro. It has been found to be a potent inhibitor of collagen-mediated platelet aggregation in washed human platelets, with an IC50 value reported in the nanomolar range. caymanchem.comnih.gov This effect is also attributed to the activation of the cGMP/PKG pathway in platelets. nih.gov

The distinct mechanism of action of this compound, stimulating sGC independently of NO while also enhancing the enzyme's sensitivity to NO, makes it a valuable tool for investigating the intricacies of sGC signaling. nih.govresearchgate.net Unlike some other sGC modulators, this compound has been reported to be devoid of significant phosphodiesterase 5 (PDE5) inhibition at concentrations relevant for sGC stimulation, contributing to its specificity towards the sGC-cGMP pathway. ahajournals.org

The following table summarizes some key in vitro research findings regarding this compound's effects:

| Effect on Recombinant sGC Stimulation | Concentration Range | Fold Stimulation | Citation |

| Concentration-dependent stimulation | 0.0001 μM to 100 μM | Up to 92-fold | caymanchem.comapexbt.comnih.gov |

| In Vitro Effect | Tissue/Cell Type | IC50 Value (Approximate) | Citation |

| Vasorelaxation | Isolated arteries/veins | nM range | caymanchem.comnih.gov |

| Inhibition of Platelet Aggregation | Washed human platelets | 0.09 μM | caymanchem.comnih.gov |

These findings illustrate the capacity of this compound to directly influence sGC activity and consequently impact cGMP-mediated cellular responses in various physiological systems.

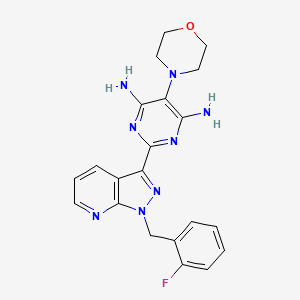

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYFUZRYBJBAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180342 | |

| Record name | BAY-41-8543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256498-66-5 | |

| Record name | BAY-41-8543 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256498665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-41-8543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-41-8543 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323T2C09SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Bay 41 8543 As a Soluble Guanylyl Cyclase Stimulator

Discovery and Development of sGC Stimulators

The recognition of sGC's crucial role in cardiovascular function spurred the search for compounds that could modulate its activity. Early efforts in this area led to the identification of YC-1, an indazole derivative, as one of the first NO-independent sGC stimulators. dupuytrens.orgnih.govnih.gov YC-1 demonstrated the potential for directly activating sGC, independent of endogenous NO levels. nih.gov Building upon the chemical structure of YC-1, further chemical and pharmacological optimization programs were undertaken, leading to the discovery of novel pyrazolopyridine derivatives, including BAY 41-2272 and BAY 41-8543. ahajournals.orgdupuytrens.orgnih.govnih.gov These compounds were developed with the aim of achieving greater potency and specificity for sGC compared to YC-1. ahajournals.orgnih.gov

Distinct Mechanism of Action of BAY-41-8543 as an NO-Independent, Heme-Dependent sGC Stimulator

This compound is characterized as a novel, highly potent, and specific NO-independent stimulator of sGC. nih.govnih.gov Its mechanism of action is distinct from that of NO, yet it is dependent on the presence of the sGC heme group. caymanchem.comnih.govnih.govresearchgate.netnih.govfrontiersin.org This class of compounds, often referred to as sGC stimulators, directly activate the reduced (ferrous) state of sGC, which is the NO-sensitive form of the enzyme. ahajournals.orgnih.govfrontiersin.org

Interaction with the sGC Heme Group

Crucially, studies investigating the interaction of this compound with the sGC heme group have shown that, unlike NO, this compound does not directly bind to the heme moiety. nih.govnih.gov Spectroscopic analysis, such as UV-visual spectra, revealed that the addition of this compound did not induce the characteristic shift in the Soret peak of purified sGC that is observed upon NO binding. nih.gov Despite not binding directly to the heme, the presence of the heme group is essential for this compound to activate sGC. nih.govnih.govresearchgate.net This heme-dependent but non-heme-binding mechanism suggests that this compound interacts with a different regulatory site on the enzyme, likely located on the α1-subunit, which allosterically modulates the catalytic activity and influences the enzyme's responsiveness to the heme ligand. nih.gov

Synergistic Effects with Endogenous Nitric Oxide (NO)

A significant characteristic of this compound is its ability to act synergistically with endogenous nitric oxide to stimulate sGC activity. apexbt.comcaymanchem.comahajournals.orgnih.govnih.govresearchgate.netresearchgate.netphysiology.orgnih.govahajournals.org While this compound can stimulate sGC activity independently of NO, its presence greatly enhances the enzyme's sensitivity to NO. apexbt.comnih.gov This synergistic effect leads to a significantly greater increase in cGMP production compared to the effect of either compound alone. apexbt.comnih.govnih.govresearchgate.net For instance, this compound has been shown to stimulate recombinant sGC activity by up to 92-fold, and in combination with NO, this stimulation can reach up to 200-fold. apexbt.comcaymanchem.comahajournals.orgresearchgate.net This synergistic interaction is thought to involve the stabilization of the nitrosyl-heme complex formed when NO binds to sGC, effectively prolonging the activated state of the enzyme. nih.govresearchgate.netphysiology.orgahajournals.org

The synergistic effect of this compound with NO is observed in various experimental settings, including studies on purified enzyme, endothelial cells, and isolated vessels. apexbt.comnih.govnih.gov This property is particularly relevant in conditions where NO bioavailability is reduced, as this compound can still stimulate sGC and also enhance the effect of any remaining endogenous NO. dupuytrens.orgphysiology.org

Comparison with other sGC Modulators (e.g., YC-1, BAY 41-2272, Riociguat, Cinaciguat)

This compound belongs to the class of sGC stimulators, which are distinct from sGC activators. Both classes modulate sGC activity but through different mechanisms and targeting different redox states of the enzyme.

Comparison with YC-1: this compound was developed as an optimization of the lead structure YC-1. dupuytrens.orgnih.govnih.gov Compared to YC-1, this compound exhibits greater potency and specificity for sGC. ahajournals.orgnih.gov Furthermore, unlike YC-1, which has been shown to inhibit phosphodiesterase 5 (PDE5) at concentrations needed to stimulate sGC, this compound is devoid of significant PDE inhibition, including PDE5. ahajournals.orgnih.govresearchgate.net This higher specificity makes this compound a more precise tool for studying sGC-mediated effects.

Comparison with BAY 41-2272: BAY 41-2272 is another pyrazolopyridine derivative that emerged from the same development program as this compound. ahajournals.orgnih.gov Both compounds share a similar mode of action as heme-dependent sGC stimulators and exhibit synergistic effects with NO. ahajournals.orgnih.govresearchgate.netphysiology.orgahajournals.org However, this compound has generally shown greater potency than BAY 41-2272 in stimulating sGC activity and inducing vasodilation. ahajournals.orgnih.govatsjournals.org For example, this compound has been reported to stimulate sGC activity up to 92-fold, while BAY 41-2272 stimulates it by approximately 20-fold. ahajournals.orgresearchgate.net

Comparison with Riociguat: Riociguat (BAY 63-2521) is a clinically approved sGC stimulator. ahajournals.orgnih.govphysiology.orgahajournals.orgredheracles.netmims.commims.com Like this compound, Riociguat is a heme-dependent sGC stimulator that enhances the sensitivity of sGC to NO and also directly stimulates the enzyme. nih.govmims.commims.com While both compounds share the fundamental mechanism of stimulating reduced sGC, Riociguat was developed later and possesses improved pharmacokinetic properties, facilitating its clinical application. physiology.orgahajournals.org

Comparison with Cinaciguat (B1243192): Cinaciguat (BAY 58-2667) represents a different class of sGC modulators known as sGC activators. ahajournals.orgresearchgate.netnih.govahajournals.orgredheracles.netiiab.mewikipedia.orgnih.govahajournals.org Unlike sGC stimulators such as this compound, which act on the reduced, heme-bound form of sGC, sGC activators target the oxidized or heme-free form of the enzyme. ahajournals.orgresearchgate.netnih.govahajournals.orgredheracles.netahajournals.org This makes cinaciguat potentially effective in conditions of oxidative stress where the sGC heme is oxidized and less responsive to NO and sGC stimulators. ahajournals.orgresearchgate.netnih.govredheracles.net Mechanistically, cinaciguat is thought to bind to the heme-binding pocket of sGC, mimicking the role of the heme group. ahajournals.orgredheracles.netnih.gov Furthermore, the interaction between cinaciguat and NO is additive, whereas the interaction between this compound and NO is synergistic. researchgate.netredheracles.net

The distinct mechanisms and targets of sGC stimulators and activators suggest their potential utility in different pathological conditions depending on the redox state of sGC and the availability of NO. ahajournals.orgnih.gov

Here is a comparison of the mechanisms of action of different sGC modulators:

| Compound | Class | Heme Dependence | NO Interaction | Target sGC State |

| Nitric Oxide | Endogenous Stimulator | Dependent | N/A | Reduced (Fe²⁺) |

| YC-1 | Stimulator | Dependent | Synergistic | Reduced (Fe²⁺) |

| This compound | Stimulator | Dependent | Synergistic | Reduced (Fe²⁺) |

| BAY 41-2272 | Stimulator | Dependent | Synergistic | Reduced (Fe²⁺) |

| Riociguat | Stimulator | Dependent | Synergistic | Reduced (Fe²⁺) |

| Cinaciguat | Activator | Independent | Additive | Oxidized (Fe³⁺) or Heme-Free |

Here is a table comparing the relative potency of some sGC modulators in stimulating sGC activity:

| Compound | Fold Stimulation of Recombinant sGC (approx.) |

| BAY 41-2272 | ~20 ahajournals.orgresearchgate.net |

| This compound | Up to 92 apexbt.comcaymanchem.comahajournals.orgresearchgate.net |

| Riociguat | Up to 73 ahajournals.org |

Note: Fold stimulation can vary depending on experimental conditions and the specific source of sGC.

Molecular and Cellular Pharmacology of Bay 41 8543

In Vitro Studies of sGC Activation

In vitro studies have extensively investigated the effects of BAY-41-8543 on sGC activity, both with the isolated enzyme and in various cellular contexts. These studies have elucidated the compound's dose-response characteristics, its impact on cyclic Guanosine Monophosphate (cGMP) production, its synergistic interactions with NO donors, and its susceptibility to sGC inhibitors.

Dose-Dependent Stimulation of Recombinant sGC Activity

This compound has been shown to stimulate the activity of recombinant sGC in a concentration-dependent manner. Studies indicate that this compound can increase the specific activity of recombinant sGC significantly, with reported stimulation levels reaching up to 92-fold over baseline activity. caymanchem.comcaymanchem.comlabscoop.comnih.govapexbt.comnih.govahajournals.org This dose-dependent effect is observed across a wide concentration range, typically from nanomolar to micromolar levels (e.g., 0.0001 μM to 100 μM or 0.1 nM to 100 μM). caymanchem.comcaymanchem.comlabscoop.comnih.gov The basal specific activity of recombinant sGC in these experiments is often in the range of 109–185 nmol mg⁻¹ min⁻¹ with Mg²⁺ as a cofactor. nih.gov

Impact on cGMP Production in Cellular Systems

Beyond its effects on isolated sGC, this compound also increases cGMP formation in various intact cellular systems. Research has demonstrated that this compound induces a concentration-dependent increase in intracellular cGMP levels in endothelial cells. nih.gov For instance, concentrations ranging from 0.1 μM to 3 μM resulted in a significant increase in cGMP levels in endothelial cells, rising from a basal level of approximately 1.7 pmol well⁻¹ to 34.5 pmol well⁻¹. nih.gov Similar increases in cGMP levels have been observed in platelets and INS-1E cells upon treatment with this compound. nih.govnih.govnih.gov

Synergism with NO Donors (e.g., SIN-1, Sodium Nitroprusside)

A notable characteristic of this compound is its synergistic interaction with NO donors. When combined with NO-releasing compounds such as 3-Morpholinosydnonimine (SIN-1) or Sodium Nitroprusside (SNP), the stimulation of sGC activity by this compound is significantly potentiated, resulting in an overadditive effect. researchgate.netcaymanchem.comcaymanchem.comlabscoop.comnih.govnih.govnih.govahajournals.orgresearchgate.net This synergism has been observed over a wide range of concentrations for both this compound and the NO donors. nih.govnih.gov For example, the combination of high concentrations of this compound (100 μM) and SIN-1 (10 μM) led to a 232-fold stimulation of sGC activity above baseline. nih.gov The combination of this compound (10 μM) and SNP (0.1 μM) resulted in an even higher stimulation, reaching 362-fold above baseline. nih.gov This synergistic effect also translates to increased cGMP production in cellular systems when this compound is combined with NO donors or endogenously produced NO. nih.gov

| Stimulator Combination | Concentrations (this compound + NO Donor) | sGC Activity (x-fold above baseline) |

| This compound (alone) | Up to 100 μM | Up to 92 |

| This compound + SIN-1 | 100 μM + 10 μM | 232 |

| This compound + Sodium Nitroprusside | 10 μM + 0.1 μM | 362 |

Influence of sGC Inhibitors (e.g., ODQ) on this compound Activity

The activity of this compound on sGC is sensitive to inhibition by 1H- researchgate.netcaymanchem.comnih.govOxadiazolo[4,3-a]quinoxalin-1-one (ODQ). ODQ is a potent and selective inhibitor of sGC that acts by oxidizing the heme iron of the enzyme, rendering it less responsive to activators like NO and stimulators like this compound. nih.govphysiology.orgtargetmol.com Studies have shown that ODQ can completely block or significantly attenuate the sGC stimulation induced by this compound in both isolated enzyme preparations and cellular contexts. researchgate.netnih.govnih.govphysiology.org

Cellular Signaling Pathways Modulated by this compound

The increase in intracellular cGMP levels mediated by this compound leads to the modulation of various downstream signaling pathways, primarily through the activation of Protein Kinase G (PKG).

Role of the cGMP/Protein Kinase G (PKG) Pathway

The primary effector pathway activated by the increase in cGMP due to sGC stimulation is the cGMP-dependent protein kinase (PKG) pathway. nih.govprobechem.comresearchgate.net this compound is considered a potent direct stimulator of this pathway. nih.govnih.gov In cellular systems like platelets, this compound has been shown to increase PKG activity, which in turn leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a well-established substrate of PKG. nih.govnih.gov This activation of the cGMP/PKG/VASP pathway is crucial for mediating some of the biological effects of this compound, such as the inhibition of platelet aggregation. nih.govnih.gov The cGMP/PKG pathway is also implicated in other cellular processes, including the relaxation of smooth muscle and potentially exerting antifibrotic effects by inhibiting certain signaling cascades like RhoA/ROCK and ERK1/2, which can suppress TGFβ signaling. nih.govnih.govresearchgate.netfrontiersin.org

Modulation of Protein Kinase A (PKA)-Associated Pathways

Research suggests a potential interplay between the cGMP/PKG pathway, activated by sGC stimulators like this compound, and PKA-associated pathways. One study investigating the effects of interferon-gamma (IFN-γ) on large-conductance Ca2+-activated K+ (BKCa) channels in human cardiac fibroblasts found that while IFN-γ modulated BKCa channel activity via sGC, this modulation was further mediated by PKA. This indicates a possible negative crosstalk between PKG- and PKA-associated pathways in this context nih.govresearchgate.netresearchgate.net. Another study observed that activation of protein kinase G (PKG) by cGMP analogs or this compound increased the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at a site (Ser157) that is PKA-dependent, suggesting that PKG activation might indirectly stimulate PKA activity through elevated cAMP levels nih.govnih.gov.

Regulation of Large-Conductance Ca2+-Activated K+ Channels (BKCa)

This compound, through its stimulation of sGC and subsequent increase in cGMP, has been shown to influence the activity of large-conductance Ca2+-activated K+ (BKCa) channels. Studies in human cardiac fibroblasts demonstrated that sGC participated in the IFN-γ-mediated modulation of BKCa channel activity nih.govresearchgate.netresearchgate.net. While the literature on the direct effect of sGC activation on BKCa channels shows some variability depending on the vessel and context, NO, which also signals through sGC/cGMP, has been shown to reduce BKCa channel activity in vascular smooth muscle cells from rat and mouse arteries, potentially via PKGI, contributing to vasodilation mdpi.com. Increased EDH (endothelium-dependent hyperpolarization) contribution to vasodilation in some models treated with sGC activators could be partly due to vascular smooth muscle cells being more responsive to EDH via cGMP-induced BKCa channel activation nih.gov.

Interaction with Phosphodiesterase 3A (PDE3A) and the Ubiquitin-Proteasome System

This compound has been shown to interact with phosphodiesterase 3A (PDE3A), an enzyme that hydrolyzes cyclic AMP (cAMP) and is inhibited by cGMP ahajournals.orgahajournals.org. Studies on mutations in PDE3A that cause hypertension with brachydactyly (HTNB) have revealed that this compound can reduce the enhanced cAMP hydrolysis of mutant PDE3A mdc-berlin.de. Furthermore, this compound, by activating sGC and increasing cGMP, can inhibit PDE3A activity ahajournals.org.

Recent research has uncovered a novel mechanism of PDE3A regulation involving the ubiquitin-proteasome system. PDE3A is identified as a client of the heat shock protein 90 (hsp90). Inhibition of hsp90 leads to the disruption of the hsp90/PDE3A complex and a decrease in PDE3A protein levels via the ubiquitin-proteasome pathway. This degradation is dependent on the E3 ubiquitin ligase C terminus of Hsc70-interacting protein. Importantly, PKG-dependent phosphorylation of PDE3A at Ser654 can trigger the dissociation of PDE3A from hsp90 and subsequent degradation nih.govnih.govresearchgate.net. This compound, by stimulating sGC and activating PKG, induces the phosphorylation of PDE3A at Ser654 and its rapid degradation nih.govnih.gov.

Influence on ERK1/2 Phosphorylation

This compound, through the activation of the cGMP/cGKI signaling pathway, has been shown to influence the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). In the context of renal fibrosis, activation of the cGMP/cGKI pathway by this compound showed protective effects mediated by the inhibition of phosphorylated ERK1/2 (P-Erk1/2) nih.govnih.gov. This suggests that this compound can modulate the MAPK/ERK signaling pathway, which is known to regulate the expression pattern of extracellular matrix proteins and profibrotic mediators nih.gov.

Modulation of TGF-β1 Signaling Pathway

This compound has been demonstrated to modulate the transforming growth factor-beta 1 (TGF-β1) signaling pathway. TGF-β1 is a key pro-fibrotic factor involved in various conditions, including lung and renal fibrosis nih.govnih.govnih.govresearchgate.net. Studies have shown that sGC agonists, including this compound, are effective in reducing fibrotic outcomes in models of lung fibrosis by suppressing TGF-β1 signaling nih.gov. In renal fibrosis, this compound application influenced the expression of profibrotic mediators and extracellular matrix proteins, and its antifibrotic effect was mediated via the cGMP/cGKI pathway by inhibiting the Smad3 signaling pathway, a downstream component of TGF-β signaling nih.govnih.gov. While one study in a heart failure model noted that sGC stimulator treatment upregulated extracellular matrix remodeling markers like TGF-β and SMAD2/3, histological analysis revealed reduced collagen deposition, suggesting a complex influence on fibrosis markers researchgate.netnih.gov. The cGMP/cGKI pathway, activated by this compound, is understood to exert antifibrotic effects partly by suppressing TGF-β signaling nih.govfrontiersin.org.

Data Table

| Pathway/Target | Observed Effect of this compound (Mechanism) | Relevant Studies |

| Protein Kinase A (PKA)-Associated Pathways | Potential indirect modulation via PKG-dependent phosphorylation and elevated cAMP. | nih.govresearchgate.netresearchgate.netnih.govnih.gov |

| Large-Conductance Ca2+-Activated K+ Channels (BKCa) | Influence on channel activity, potentially mediated by sGC/cGMP/PKG pathway. | nih.govresearchgate.netresearchgate.netmdpi.comnih.gov |

| Phosphodiesterase 3A (PDE3A) | Inhibition of activity; Induction of PKG-dependent phosphorylation and ubiquitin-proteasome degradation. | nih.govnih.govahajournals.orgmdc-berlin.deresearchgate.net |

| ERK1/2 Phosphorylation | Inhibition of phosphorylation (P-Erk1/2) via cGMP/cGKI pathway. | nih.govnih.gov |

| TGF-β1 Signaling Pathway | Suppression of signaling, influencing profibrotic mediators and extracellular matrix proteins. | nih.govnih.govnih.govresearchgate.netnih.govnih.govfrontiersin.org |

Preclinical Research and Therapeutic Potential of Bay 41 8543

Cardiovascular System

BAY-41-8543 exhibits a range of pharmacological actions within the cardiovascular system, primarily mediated through the activation of sGC and subsequent increase in cyclic GMP (cGMP) levels. nih.govnih.govcaymanchem.comapexbt.comnih.govtocris.com This leads to effects on vascular tone and platelet function. nih.govnih.govmedchemexpress.comcenmed.combioscience.co.ukncats.ionih.gov

Vasodilatory Effects in Systemic and Pulmonary Vascular Beds

This compound is a potent relaxing agent in various isolated vessels and demonstrates vasodilator activity in both systemic and pulmonary vascular beds in rats. nih.govnih.govmedchemexpress.comncats.ionih.govresearchgate.net Its vasodilatory effects are observed even under conditions of nitrate (B79036) tolerance. nih.govnih.govncats.io

In vitro studies have shown that this compound induces concentration-dependent relaxation in isolated vessel rings from different species and vascular beds. nih.govnih.govcaymanchem.comncats.iotocris.com It has been shown to inhibit phenylephrine-induced contractions in rabbit aorta, rabbit saphenous artery, and canine femoral vein rings. nih.gov Furthermore, it inhibits U-46619-induced contraction in porcine coronary artery rings. nih.gov The compound is a potent relaxing agent of aortas, saphenous arteries, coronary arteries, and veins with IC50 values typically in the nanomolar range. nih.govnih.govcaymanchem.comncats.ioresearchgate.net This potency is notably higher compared to other vasodilators like SNP, SIN-1, and GTN in some preparations. nih.gov

IC50 Values for Vasorelaxation in Isolated Vessels

| Vessel Type | Species | Agonist | IC50 (nM) | Source |

| Aorta | Rabbit | Phenylephrine | 200 | nih.gov |

| Saphenous Artery | Rabbit | Phenylephrine | 110 | nih.gov |

| Femoral Vein | Canine | Phenylephrine | 200 | nih.gov |

| Coronary Artery | Porcine | U-46619 | 11 | nih.gov |

| Aortas, Saphenous Arteries, Coronary Arteries, Veins | Various | - | nM range | nih.govnih.govcaymanchem.comncats.ioresearchgate.net |

In the rat heart Langendorff preparation, this compound potently reduces coronary perfusion pressure in a concentration-dependent manner. nih.govnih.govncats.io This effect is observed without significant impact on left ventricular pressure or heart rate. nih.govnih.govncats.io Maximal reduction in coronary perfusion pressure of about 70% was observed at the highest concentrations tested in the range of 0.001 to 1 μg/ml. nih.gov

Effect of this compound on Coronary Perfusion Pressure in Rat Langendorff Preparation

| Concentration (μg/ml) | Effect on Coronary Perfusion Pressure | Source |

| 0.001 - 1 | Concentration-dependent reduction | nih.gov |

| 10⁻⁹ - 10⁻⁶ g/ml | Potent reduction | nih.govnih.govncats.io |

| 1 | ~70% maximal reduction | nih.gov |

Studies in Isolated Vessels (e.g., Aortas, Saphenous Arteries, Coronary Arteries, Veins)

Antiplatelet Effects and Inhibition of Platelet Aggregation

This compound demonstrates significant antiplatelet effects and inhibits platelet aggregation. nih.govnih.govmedchemexpress.comapexbt.comcenmed.combioscience.co.ukncats.ionih.govtocris.comahajournals.orgresearchgate.netrndsystems.com This action is mediated through the activation of the cyclic GMP/PKG/VASP pathway in platelets. nih.govnih.govapexbt.comprobechem.commolnova.com

This compound is a potent inhibitor of collagen-induced platelet aggregation. nih.govnih.govncats.iotocris.comahajournals.orgrndsystems.com Studies in washed human platelets show a potent inhibitory effect with an IC50 value of 0.09 μM. nih.govnih.govncats.io In human platelet-rich plasma, the IC50 for collagen-induced aggregation is 5.7 μM. nih.gov It also inhibits aggregation mediated by the thromboxane (B8750289) mimic U 46619, whereas aggregation induced by thrombin or TRAP-6 is only weakly affected. nih.gov

IC50 Values for Inhibition of Platelet Aggregation by this compound

| Aggregating Agent | Platelet Preparation | IC50 (μM) | Source |

| Collagen | Washed human platelets | 0.09 | nih.govnih.govncats.io |

| Collagen | Human plasma | 5.7 | nih.gov |

| U 46619 | Washed platelets | 0.76 | nih.gov |

| ADP | Human plasma | 12 | nih.gov |

| TRAP-6 | Washed platelets | 7 | nih.gov |

This compound directly stimulates the cyclic GMP/PKG/VASP pathway in platelets. nih.govnih.govapexbt.comprobechem.commolnova.com It increases both VASP phosphorylation and cyclic GMP levels. nih.gov This effect is more pronounced compared to that observed with YC-1. nih.gov this compound also demonstrates synergistic effects with NO over a wide range of concentrations in stimulating this pathway. nih.govnih.govapexbt.comprobechem.commolnova.com PKGI activation and the phosphorylation of VASP are associated with the inhibition of platelet aggregation. mdpi.com

Impact on Collagen-Induced Platelet Aggregation

Antihypertensive Effects in Animal Models

Studies in various animal models have demonstrated the antihypertensive properties of this compound. These effects are characterized by dose-dependent and long-lasting reductions in blood pressure, the ability to prevent the development of hypertension, and the absence of tachyphylaxis.

Dose-Dependent and Long-Lasting Blood Pressure Lowering

This compound has been shown to produce dose-dependent decreases in blood pressure in both anesthetized and conscious hypertensive rat models. In anesthetized normotensive rats, intravenous administration of this compound (at doses ranging from 3 to 300 µg/kg) resulted in dose-dependent and long-lasting blood pressure lowering effects. Oral administration (at doses from 0.1 to 1 mg/kg) also produced maximal blood pressure lowering effects that lasted longer than the observation period in studies. nih.govnih.govmedchemexpress.com

In conscious spontaneously hypertensive rats (SHR), a dose-dependent and long-lasting decrease in mean blood pressure was observed, with a threshold effect at 0.1 mg/kg orally. nih.govnih.gov At a dose of 3 mg/kg orally, the antihypertensive effect in SHR lasted for nearly 24 hours. nih.govnih.gov In anesthetized dogs, intravenous injections of this compound (3–100 µg/kg) caused a dose-dependent decrease in blood pressure. nih.govnih.govncats.io

The following table summarizes some of the observed blood pressure lowering effects in anesthetized normotensive rats after intravenous administration:

| Dose (mg/kg IV) | Maximal Blood Pressure Lowering (mmHg) |

| 0.003 | 0 |

| 0.01 | -16 |

| 0.03 | -35 |

| 0.1 | -72 |

| 0.3 | -83 |

*Data derived from studies in anesthetized normotensive rats. nih.gov

Prevention of Hypertension Development (e.g., Renin Transgenic Rat Models)

This compound has demonstrated the ability to prevent the development of hypertension in specific animal models. In a low NO, high renin rat model of hypertension (renin transgenic rats treated with L-NAME), this compound prevented the increase in blood pressure evoked by L-NAME. nih.govnih.govresearchgate.netochsnerjournal.org Long-term treatment with this compound (3 mg/kg orally twice daily for 5 weeks) completely prevented the development of increased systolic blood pressure in 18-week-old renin transgenic rats treated with L-NAME. nih.govmedchemexpress.com In these treated animals, systolic blood pressure slightly decreased over the 5-week period, resulting in a significant difference in blood pressure compared to control animals at the end of the study. nih.gov

Absence of Tachyphylaxis in Hypertensive Models

A notable characteristic of this compound observed in preclinical studies is the absence of tachyphylaxis in hypertensive models. After multiple dosages in spontaneously hypertensive rats (SHR), this compound did not develop tachyphylaxis, indicating that its blood pressure lowering effect was maintained over time with repeated administration. nih.govnih.govochsnerjournal.orgnii.ac.jp

Cardiac Remodeling and Function

Beyond its antihypertensive effects, preclinical research indicates that this compound positively influences cardiac remodeling and function in various animal models of cardiovascular disease.

Attenuation of Cardiac Fibrosis and Hypertrophy

This compound has shown potential in attenuating cardiac fibrosis and hypertrophy. In a transgenic rat model of hypertension-induced heart failure, this compound prevented fibrosis and inflammation of cardiac tissue. researchgate.net In monocrotaline-treated rats, a model of pulmonary hypertension, treatment with this compound suppressed both myocardial fibrosis and myocyte hypertrophy. oncotarget.com Similarly, in aged mdx mice, a model of Duchenne muscular dystrophy, this compound attenuated cardiac hypertrophic remodeling and fibrosis. biorxiv.org While some studies in a transgenic rat model of heart failure with preserved ejection fraction (HFpEF) showed that this compound ameliorated cardiac fibrosis and inflammation, myocardial hypertrophy persisted. nih.gov

Improvement of Cardiac Output and Ventricular Function

Studies have reported that this compound can improve cardiac output and ventricular function in animal models. In monocrotaline-treated rats, treatment with this compound resulted in significant improvement of right ventricular remodeling and function. Echocardiography revealed impaired right ventricular function in placebo-treated rats, which was improved by this compound treatment, as reflected by increased tricuspid annular plane systolic excursion (TAPSE) and reduced cardiac index. oncotarget.com In a transgenic rat model of hypertension-induced heart failure, this compound significantly increased ejection fraction and cardiac output. researchgate.net In a model of experimental pulmonary hypertension, this compound produced a 2.2-fold increase in cardiac output. researchgate.net In a model of malignant hypertension induced by L-NAME in transgenic rats, this compound prevented decreases in left ventricular systolic function and cardiac output. nih.gov

However, some studies have shown varied effects depending on the model and administration route. In anesthetized dogs, intravenous injections of this compound caused an increase in coronary blood flow and heart rate, alongside a decrease in cardiac oxygen consumption and blood pressure. nih.govnih.govncats.io In a porcine model, acute systemic sGC stimulation with this compound did not change left ventricular end-diastolic volume, end-systolic volume, or ejection fraction, although left ventricular maximum pressure and maximum dP/dt were lower. physiology.org

Effects on Myocardial Oxidative Stress Markers

Preclinical research has explored the impact of this compound on markers of myocardial oxidative stress. Studies in male hypertensive Ren-2 transgenic (TGR) rats, a model of heart failure induced by pressure and volume overload, investigated the effects of this compound treatment. nih.govresearchgate.net Treatment with this compound in these rats led to a significant increase in the levels of several key antioxidant proteins, including SOD1, CH10, ACSF2, NDUS1, DHE3, GSTM2, and PCCA. nih.govresearchgate.net This suggests that this compound may enhance the heart's resistance to oxidative stress. nih.govresearchgate.net However, the same study also observed an upregulation of extracellular matrix remodeling markers, such as MMP-2, TGF-β, and SMAD2/3, which are typically associated with fibrosis. nih.govresearchgate.net Despite this, histological analysis using Masson's trichrome staining indicated reduced collagen deposition in the left ventricle of both TGR and TGR-ACF rats treated with this compound. nih.gov These findings suggest a potential for sGC stimulators like this compound to exert antioxidant effects in the myocardium, although their influence on fibrosis markers warrants further investigation. nih.govresearchgate.net

| Protein | Effect of this compound Treatment in TGR Rats | Associated Role |

| SOD1 | Increased | Antioxidant |

| CH10 | Increased | Antioxidant |

| ACSF2 | Increased | Antioxidant |

| NDUS1 | Increased | Antioxidant |

| DHE3 | Increased | Antioxidant |

| GSTM2 | Increased | Antioxidant |

| PCCA | Increased | Antioxidant |

| MMP-2 | Upregulated | Extracellular Matrix Remodeling |

| TGF-β | Upregulated | Extracellular Matrix Remodeling |

| SMAD2/3 | Upregulated | Extracellular Matrix Remodeling |

Renal Protective Effects

This compound has also been investigated for its potential renal protective effects in preclinical models of chronic kidney disease (CKD). Studies in low-NO rat models of hypertension have demonstrated that this compound exhibits a renal protective effect. ahajournals.orgnih.gov In a 5/6 nephrectomized rat model on a high-salt diet, a model for CKD, this compound treatment significantly reduced systolic and diastolic blood pressure. frontiersin.org While it did not improve renal function parameters such as creatinine (B1669602) clearance or proteinuria in this specific model, immunofluorescence analysis showed that this compound reduced renal type I collagen deposition. frontiersin.org However, a direct comparison in this model indicated that the sGC activator BAY-60-2770 was more effective in reducing renal fibrosis, including interstitial fibrosis and glomerulosclerosis, compared to the sGC stimulator this compound. frontiersin.org This difference in efficacy in the context of fibrosis might be related to the distinct mechanisms of action of sGC stimulators and activators, particularly under conditions of oxidative stress prevalent in CKD. frontiersin.org

In another study using a 5/6 nephrectomy model, a low-dose combination therapy of this compound with a PDE9 inhibitor (BAY 73-6691) significantly attenuated renal interstitial fibrosis by downregulating key fibrosis-related genes (COL1A1, COL3A1, COL14A1, LUM, ITGA11, ADAMTS2, TGFB3). nih.gov Neither compound alone at these low doses showed significant improvement in kidney function and morphology. nih.gov this compound (10 mg/kg/d, orally) also reduced renal interstitial fibrosis and collagen IV mRNA expression in a rat model of UUO. nih.gov Furthermore, it attenuated renal fibrosis in a UUO mouse model. nih.gov These findings suggest that this compound, particularly in combination or at higher doses in certain models, can exert anti-fibrotic effects in the kidney. nih.gov

| Model | This compound Effect | Notes |

| Low-NO rat models of hypertension | Renal protective effect demonstrated. ahajournals.orgnih.gov | Specific mechanisms of protection not detailed in the source. |

| 5/6 Nephrectomized rat (high-salt diet) | Reduced systolic and diastolic blood pressure. frontiersin.org Reduced renal type I collagen deposition. frontiersin.org Did not improve renal function parameters. frontiersin.org | Less effective on overall fibrosis compared to sGC activator BAY-60-2770 in this model. frontiersin.org |

| 5/6 Nephrectomized rat (low-dose combination) | Attenuated renal interstitial fibrosis in combination with PDE9 inhibitor. nih.gov | Significant downregulation of fibrosis-related genes. nih.gov Low doses of compounds used. nih.gov |

| UUO rat model | Reduced renal interstitial fibrosis and collagen IV mRNA expression. nih.gov | Oral administration at 10 mg/kg/d. nih.gov |

| UUO mouse model | Attenuated renal fibrosis. nih.gov | Intraperitoneal administration at 4 mg/kg/d. nih.gov |

Pulmonary System and Pulmonary Hypertension

This compound has been extensively studied for its effects on the pulmonary system, particularly in the context of pulmonary hypertension (PH). It is a soluble guanylate cyclase stimulator that has shown promise in various animal models of PH. dupuytrens.orgnih.goversnet.orgcapes.gov.br

Pulmonary Vasodilation and Reversal of Vascular Remodeling

This compound has demonstrated potent pulmonary vasodilator activity in preclinical models. dupuytrens.orgnih.goversnet.orgcapes.gov.br Inhaling lipid-protein-sugar microparticles containing this compound produced potent selective pulmonary vasodilation in lambs with acute PH without adverse effects on pulmonary gas exchange. dupuytrens.orgnih.gov Intravenous infusion of this compound reversed hypoxic pulmonary hypertension in anesthetized pigs. nih.govcapes.gov.br In ovine and rat models of PH, inhaling this compound resulted in selective pulmonary vasodilation. nih.govcapes.gov.br

Beyond vasodilation, this compound has also been shown to reverse pulmonary vascular remodeling in rodent models of PH. nih.govcapes.gov.br Inhaled and oral administration of this compound decreased pulmonary vascular remodeling in these models. nih.gov

Effects on Right Heart Hypertrophy in Pulmonary Hypertension Models

Pulmonary hypertension often leads to right heart hypertrophy due to the increased workload on the right ventricle. Preclinical studies have investigated the effects of this compound on this complication. This compound has been shown to reverse right heart hypertrophy in rodent models of PH. nih.govcapes.gov.br This effect, along with the reversal of pulmonary vascular remodeling, contributes to the potential therapeutic benefit of this compound in PH. nih.govcapes.gov.br

Improvement of Systemic Arterial Oxygenation

In addition to its effects on pulmonary hemodynamics and remodeling, this compound has been observed to improve systemic arterial oxygenation in some preclinical models. In a sheep model of pulmonary hypertension, this compound caused pulmonary vasodilation and improved systemic arterial oxygenation. ersnet.org Inhalation of microparticles containing this compound also increased systemic arterial oxygenation in an awake lamb model of acute PH. nih.gov This improvement in oxygenation is a significant benefit in conditions characterized by impaired gas exchange. nih.gov

Investigation of Administration Routes for Pulmonary Selectivity (e.g., Intratracheal Inhalation)

A key consideration for PH therapies is achieving selective effects on the pulmonary vasculature while minimizing systemic side effects, such as systemic hypotension. nih.gov Investigations into different administration routes for this compound have been conducted to explore the potential for pulmonary selectivity.

Intratracheal inhalation has been investigated as a route to achieve targeted delivery to the lungs. frontiersin.orgnih.govresearchgate.net Studies have shown that inhaling this compound microparticles can produce selective pulmonary vasodilation without significant effects on mean arterial pressure. nih.govcaymanchem.com Chronic intratracheal administration of this compound in monocrotaline-treated rats reversed PH and vascular structural remodeling without causing systemic hypotension, which is a significant side effect of oral sGC stimulators. nih.govoncotarget.com This suggests that local lung delivery via intratracheal administration could provide pulmonary selectivity of hemodynamic effects and reduce systemic side effects. nih.govoncotarget.com

A study comparing oral and intratracheal administration of this compound in MCT-injected rats found that while circulating concentrations were comparable between 10 mg/kg orally and 3 mg/kg intratracheally, this compound was detected in lung tissue and broncho-alveolar fluid at higher concentrations after intratracheal delivery. oncotarget.com Systemic arterial pressure transiently decreased after oral administration but was unaffected by intratracheal instillation. oncotarget.com Both routes partially reversed pulmonary hypertension and improved heart function, and the degree of pulmonary vascular remodeling was largely reversed in all treatment groups. oncotarget.com

| Administration Route | Effects on Pulmonary Vasculature | Effects on Systemic Blood Pressure | Notes |

| Intravenous Infusion | Pulmonary vasodilation nih.govcapes.gov.br | Systemic vasodilation nih.govcapes.gov.br | Vasodilatory effect blunted by NOS inhibition in rats. nih.govcapes.gov.br |

| Oral | Decreased vascular remodeling nih.gov | Dose-dependent decrease ahajournals.orgmedchemexpress.com | Markedly improved survival in rat models of hypertension. ahajournals.org |

| Inhalation (Microparticles) | Selective pulmonary vasodilation dupuytrens.orgnih.govcaymanchem.com | No significant effect on mean arterial pressure nih.govcaymanchem.com | Increased systemic arterial oxygenation. nih.gov Augmented/prolonged iNO response. nih.gov |

| Intratracheal Instillation | Reverses PH and remodeling nih.govoncotarget.com | No systemic hypotension nih.govoncotarget.com | Higher concentrations in lung tissue/fluid compared to oral. oncotarget.com |

Other Therapeutic Applications

Preclinical research has explored the potential of this compound in conditions beyond its primary investigational areas, including erectile dysfunction and metabolic disorders.

Erectile Dysfunction (ED)

Soluble guanylate cyclase stimulators like this compound have been investigated as potential treatments for erectile dysfunction, particularly in cases where the nitric oxide pathway is compromised. physiology.orgphysiology.orgresearchgate.netredalyc.org

This compound has demonstrated significant erectile activity in preclinical models. Studies in anesthetized rats have shown that intracavernosal injections of this compound increase intracavernosal pressure (ICP) and the duration of the erectile response. nih.govoup.com While less potent than sodium nitroprusside (SNP), an exogenous NO donor, in terms of the magnitude of the ICP increase, this compound produced longer-lasting erectile responses. nih.govoup.com

A key characteristic of this compound is its synergistic interaction with nitric oxide. physiology.orgnih.govoup.comresearchgate.net It stimulates sGC activity and this effect is strongly enhanced in the presence of NO, leading to a greater increase in cGMP formation than with either agent alone. researchgate.netahajournals.org This synergy has been observed with both exogenous NO (such as SNP) and endogenously released NO. nih.govoup.com Simultaneous administration of this compound and cavernosal nerve stimulation, which induces endogenous NO release, resulted in a greater erectile response than either intervention alone. nih.govoup.com This suggests that this compound could be beneficial in conditions where endogenous NO formation or bioavailability is reduced. nih.govoup.com Unlike YC-1, another sGC stimulator, this compound does not inhibit PDE5 at concentrations needed to stimulate sGC. ahajournals.org

Preclinical studies have indicated that sGC stimulators, including this compound, can produce erectile responses even when the nerves innervating the corpora cavernosa are damaged or when NO formation is inhibited. physiology.orgphysiology.orgresearchgate.net In a rat model of cavernosal nerve crush injury, which significantly reduced the erectile response to nerve stimulation, the intracavernosal injection of this compound was able to restore the erectile response. physiology.orgnih.govoup.com This suggests a potential therapeutic role for this compound in erectile dysfunction resulting from nerve injury. nih.gov

Erectile Activity and Synergism with NO in Erectile Responses

Metabolic Disorders

Research has also explored the effects of this compound on metabolic functions, particularly in the context of obesity and energy balance. nih.govtocris.comrndsystems.comd-nb.infoabmole.comresearchgate.net

This compound has been shown to enhance lipid uptake into brown adipose tissue (BAT). nih.govtocris.comrndsystems.comd-nb.infoabmole.comresearchgate.net BAT is a specialized tissue that dissipates energy as heat through thermogenesis, and increasing its activity is a potential strategy for combating obesity. nih.govd-nb.info Mechanistically, the stimulation of sGC by this compound and the subsequent increase in cGMP levels are involved in this process. nih.govd-nb.info Furthermore, the sGC stimulator has been observed to enhance the differentiation of human brown adipocytes and induce the "browning" of primary white adipocytes, which are typically involved in energy storage. nih.govd-nb.info

Induction of Weight Loss in Obese Models

Preclinical studies have explored the potential of this compound in addressing obesity. Research indicates that this sGC stimulator can protect against diet-induced weight gain and even induce weight loss in models of established obesity. nih.govresearchgate.net The mechanism behind this effect appears to involve the enhancement of whole-body energy expenditure. nih.govmdpi.com

Studies have shown that this compound influences adipose tissue. It has been observed to enhance the differentiation of brown adipocytes and induce the thermogenesis of white adipocytes. nih.govmdpi.com Brown adipose tissue (BAT) is known to dissipate energy and generate heat through non-shivering thermogenesis, contrasting with white adipose tissue (WAT) which primarily stores energy as lipids. nih.gov In obese mice, treatment with this compound resulted in a significant reduction in WAT mass and an improvement in glucose clearance. nih.gov Oxygen consumption was also notably higher in treated mice compared to control groups on a high-fat diet. nih.gov

Table 1: Effects of this compound in Diet-Induced Obesity in Mice

| Parameter | HFD + Vehicle | HFD + this compound | Change with this compound | Source |

| Body Weight (after 6 weeks) | Higher | Lower | ~12% reduction | nih.gov |

| WAT Mass | Higher | Lower | ~37% reduction | nih.gov |

| Glucose Clearance | Impaired | Improved | Significant improvement | nih.gov |

| Oxygen Consumption | Lower | Higher | Significantly higher | nih.gov |

Note: Data is derived from studies in mice models of diet-induced obesity.

Acute Lung Injury

This compound has also been investigated for its effects in acute lung injury models. Studies suggest that sGC stimulators, including this compound, may have therapeutic potential in cardiopulmonary disorders. ochsnerjournal.org

In a rabbit model of acute lung injury, coadministration of this compound with inhaled NO was found to be more effective than either compound alone. ahajournals.org This combination led to selective pulmonary vasodilation and improved gas exchange. ahajournals.org In experimental septic shock in pigs, both inhaled and intravenous administration of this compound effectively reduced pulmonary vascular resistance (PVR) and increased cardiac output (CO). nih.gov While increasing the dosage or combining it with inhaled NO did not further decrease PVR, treatment with inhaled NO, with or without this compound, resulted in significantly increased oxygenation. nih.gov

Table 2: Hemodynamic Effects of this compound in Experimental Septic Shock (Pigs)

| Parameter | Control | Inhaled this compound | Intravenous this compound | Source |

| Pulmonary Vascular Resistance | Higher | Reduced | Reduced | nih.gov |

| Cardiac Output | Lower | Increased | Increased | nih.gov |

| Systemic Vascular Resistance | Higher | Dropped | Dropped | nih.gov |

| Oxygenation | Baseline | Increased | Increased | nih.gov |

Note: Data is derived from studies in experimental septic shock models in pigs.

Potential in Chronic Heart Failure with Reduced Ejection Fraction (HFrEF)

The potential of sGC stimulators, including this compound, in the treatment of chronic heart failure, particularly HFrEF, has been explored in preclinical settings. HFrEF is characterized by the heart's reduced ability to pump blood effectively, often leading to fluid accumulation and reduced quality of life. bayer.com Reduced sGC activity and decreased cGMP levels are associated with myocardial dysfunction in HFrEF. ijprajournal.com

Studies in animal models of heart failure caused by pressure and volume overload have investigated this compound. nih.govnih.gov In hypertensive Ren-2 transgenic (TGR) rats and a volume-overload HF model, treatment with this compound showed potential therapeutic effects. nih.govnih.gov Treated rats exhibited a significant increase in key antioxidant proteins, suggesting enhanced resistance to oxidative stress, a factor contributing to adverse cardiac remodeling in heart failure. nih.govnih.gov Histological assessment also revealed reduced collagen deposition, which is associated with fibrosis, in treated rats. nih.govnih.gov

While a related compound, vericiguat (B611664) (a subsequent sGC stimulator), has advanced to clinical studies and received approval for HFrEF, preclinical work with compounds like this compound laid the groundwork for targeting the sGC pathway in this condition. bayer.comijprajournal.com

Table 3: Observed Effects of this compound in Heart Failure Models (Rats)

| Parameter | Untreated HF Model | This compound Treated HF Model | Observation with this compound | Source |

| Antioxidant Proteins | Lower | Significantly Increased | Enhanced resistance | nih.govnih.gov |

| Collagen Deposition | Higher | Reduced | Reduced fibrosis | nih.govnih.gov |

| Extracellular Matrix Remodeling Markers (e.g., MMP-2, TGF-β) | Lower | Upregulated | Warrants further investigation | nih.govnih.gov |

Note: Data is derived from studies in rat models of heart failure.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Studies

Oral Bioavailability and Systemic Exposure

Preclinical studies in rats have investigated the oral bioavailability and systemic exposure of BAY 41-8543. Following oral administration of 10 mg/kg, the highest plasma concentrations were observed 6 hours post-application oncotarget.comnih.gov. Intra-tracheal administration at a dose of 3 mg/kg resulted in stable plasma concentrations comparable in magnitude to those achieved with oral administration at 10 mg/kg at the 6-hour mark (114.6 ± 31.9 ng/mL). A lower intra-tracheal dose of 1 mg/kg yielded lower plasma concentrations (11.5 ± 0.8 ng/mL at 6 hours) oncotarget.comnih.gov. While circulating concentrations were comparable between 10 mg/kg orally and 3 mg/kg intra-tracheally, BAY 41-8543 was detected at higher concentrations in lung tissue and broncho-alveolar fluid after intra-tracheal delivery compared to oral administration oncotarget.comnih.govresearchgate.netnih.gov. The lipophilic nature of BAY 41-8543 suggests enterohepatic recycling as a possible mechanism influencing its pharmacokinetic profile, although this observation is based on a limited number of data points oncotarget.comoncotarget.com. The comparable systemic exposure between oral and intra-tracheal routes at different doses might suggest better bioavailability with intra-tracheal administration oncotarget.comoncotarget.com.

Here is a summary of plasma concentrations from a preclinical study in rats:

| Administration Route | Dose (mg/kg) | Plasma Concentration at 6 hours (ng/mL) |

| Oral | 10 | Highest observed |

| Intra-tracheal | 3 | 114.6 ± 31.9 |

| Intra-tracheal | 1 | 11.5 ± 0.8 |

Tissue Distribution (e.g., Lung Tissue, Broncho-alveolar Fluid)

Investigations into the tissue distribution of BAY 41-8543 in rats have shown that the compound is detected in lung tissue and broncho-alveolar fluid after both oral and intra-tracheal administration oncotarget.comnih.govresearchgate.netnih.gov. Notably, intra-tracheal delivery resulted in higher concentrations of BAY 41-8543 in these pulmonary compartments compared to oral administration oncotarget.comnih.govresearchgate.netnih.gov. This suggests that local administration can achieve higher drug levels at the target site within the lungs.

A preclinical study in rats provided data on tissue concentrations 6 hours after administration:

| Administration Route | Dose (mg/kg) | Lung Tissue Concentration (Relative to Oral) | Broncho-alveolar Fluid Concentration (Relative to Oral) |

| Oral | 10 | Lower | Lower |

| Intra-tracheal | 3 | Higher | Higher |

| Intra-tracheal | 1 | Higher | Higher |

Duration of Pharmacological Effects

Preclinical studies have indicated that BAY 41-8543 produces long-lasting pharmacological effects, particularly concerning blood pressure lowering in animal models. In anesthetized normotensive rats, both intravenous (3–300 µg/kg) and oral (0.1–1 mg/kg) administration led to dose-dependent and long-lasting decreases in blood pressure medchemexpress.comnih.gov. The blood pressure lowering effect after intravenous administration lasted longer than the 30-minute observation period medchemexpress.comnih.gov. Following oral administration of the highest doses, the blood pressure lowering effects extended beyond the 120-minute observation period medchemexpress.com. In conscious spontaneously hypertensive rats (SHR), a dose of 3 mg/kg orally resulted in an antihypertensive effect that lasted for nearly 24 hours nih.gov. Multiple daily dosing in SHR for 4 days did not lead to the development of tachyphylaxis nih.gov.

Here's a summary of the duration of blood pressure lowering effects observed in preclinical studies:

| Animal Model & State | Administration Route | Dose (mg/kg) | Observed Duration of Effect |

| Anesthetized Rat | Intravenous | 0.003-0.3 | > 30 minutes |

| Anesthetized Rat | Oral | 0.1-1.0 | > 120 minutes (highest doses) |

| Conscious SHR | Oral | 3 | Nearly 24 hours |

Absence of Clinically Relevant Phosphodiesterase Inhibition

BAY 41-8543 has been characterized as a soluble guanylyl cyclase (sGC) stimulator that acts independently of nitric oxide (NO) cenmed.commedchemexpress.com. Compared to YC-1, an earlier sGC modulator, BAY 41-8543 demonstrates greater potency and specificity for sGC ahajournals.orgportico.org. Importantly, preclinical evaluations have indicated that BAY 41-8543 is devoid of clinically relevant phosphodiesterase (PDE) inhibition, including PDE5, at concentrations relevant for sGC stimulation ahajournals.orgersnet.orgcapes.gov.br. This contrasts with YC-1, which has been shown to inhibit PDE5, potentially contributing to its effects through increased cGMP levels via a different mechanism nih.govahajournals.org. The absence of significant PDE inhibition for BAY 41-8543 suggests its pharmacological effects are primarily mediated through sGC stimulation.

Future Research Directions and Translational Perspectives

Further Elucidation of Signaling Pathway Crosstalk

Research continues to explore the intricate interactions between the NO-sGC-cGMP pathway, which is modulated by compounds like BAY 41-8543, and other cellular signaling cascades. Studies have indicated that sGC agonists, including BAY 41-8543, can influence cyclic nucleotide crosstalk. For instance, BAY 41-8543 has been shown to increase phospho-Ser239-VASP and phospho-Ser157-VASP levels and induce the phosphorylation and degradation of phosphodiesterase 3A (PDE3A) at Ser654 in endothelial cells. nih.gov This suggests a functional link between protein kinase G (PKG)-dependent phosphorylation of PDE3A and its degradation, impacting cAMP levels and potentially influencing pathways regulated by protein kinase A (PKA). nih.gov Further research is needed to fully understand the extent and implications of this crosstalk and how BAY 41-8543 specifically modulates these complex interactions in various cell types and disease states.

Optimization for Clinical Development

While preclinical data for BAY 41-8543 showed promise, further pharmacokinetic optimization was required to yield a compound suitable for clinical development. ersnet.org This led to the identification and development of later-generation sGC stimulators like riociguat. ersnet.orgtandfonline.com The development of BAY 41-8543 itself was discontinued, partly due to a poor pharmacokinetic profile. redheracles.net However, the research on BAY 41-8543 has provided valuable insights that inform the optimization strategies for newer sGC stimulators aimed at improving properties such as potency, specificity, bioavailability, and metabolic stability for clinical application. tandfonline.comnih.gov

Investigation of Long-Term Efficacy and Safety Profiles

Although the user requested exclusion of detailed safety/adverse effect profiles, the outline includes the investigation of long-term efficacy and safety profiles. Preclinical studies with BAY 41-8543 in conscious spontaneously hypertensive rats demonstrated a dose-dependent and long-lasting decrease in blood pressure without the development of tachyphylaxis after multiple dosages. nih.gov In a low NO, high renin rat model of hypertension, BAY 41-8543 prevented the increase in blood pressure and showed a kidney protective effect, resulting in a significant reduction in mortality. nih.gov In a rat model of heart failure with reduced ejection fraction (HFrEF), BAY 41-8543 significantly improved survival compared to untreated animals. kardio-cz.cz However, the beneficial activity was observed to decline over time in this model. kardio-cz.cz These studies highlight the potential for long-term efficacy in specific conditions, but also indicate the need for further investigation into the duration of effect and potential for attenuation over extended treatment periods. While specific safety details are excluded as per instructions, the need for comprehensive long-term studies to understand the full profile of sGC stimulators like BAY 41-8543 in chronic conditions is evident from the research trajectory towards optimized compounds.

Exploration of Novel Delivery Methods

The exploration of alternative delivery methods for sGC stimulators is an area of ongoing research, driven in part by the pharmacokinetic characteristics of earlier compounds like BAY 41-8543. Chronic intratracheal administration of BAY 41-8543 in a rat model of pulmonary hypertension reversed pulmonary arterial hypertension and vascular structural remodeling, and this route of administration was not associated with systemic hypotension, a side effect observed with oral administration in rats. oncotarget.com This suggests that localized delivery approaches could offer advantages by maximizing drug concentration at the target site while minimizing systemic exposure and potential off-target effects. oncotarget.com Such research into novel delivery methods aims to improve the therapeutic index and expand the applicability of sGC modulators.

Comparative Studies with Next-Generation sGC Modulators

Comparative studies between BAY 41-8543 and next-generation sGC modulators, including both stimulators and activators, are crucial for understanding the distinct pharmacological profiles and therapeutic potential of these different classes of compounds. Research has compared BAY 41-8543, a sGC stimulator, with sGC activators like BAY 60-2770 in various models. nih.govfrontiersin.orgresearchgate.net For instance, in a rat model of chronic kidney disease, both BAY 41-8543 and BAY 60-2770 reduced blood pressure, but only BAY 60-2770 showed significant antifibrotic properties. frontiersin.orgresearchgate.net This highlights functional differences between stimulators and activators, which are related to their distinct mechanisms of action on sGC depending on its redox state. frontiersin.org Stimulators like BAY 41-8543 primarily act on the reduced, heme-containing form of sGC, while activators can target the oxidized or heme-free enzyme. redheracles.netfrontiersin.orgfrontiersin.org Comparative studies are essential to determine which type of sGC modulator, or specific compound, may offer the greatest therapeutic benefit in different disease contexts characterized by varying levels of oxidative stress and NO bioavailability. frontiersin.orgfrontiersin.org

Q & A

Q. What are the primary pharmacological mechanisms of BAY-41-8543 as a soluble guanylate cyclase (sGC) stimulator?

this compound binds to the heme-containing domain of sGC, amplifying its activation in a dose-dependent manner. This increases the conversion of GTP to cyclic GMP (cGMP), a secondary messenger critical for vasodilation and platelet inhibition. Studies using recombinant sGC assays demonstrated a 92-fold increase in enzyme activity, with synergistic effects observed when combined with nitric oxide (NO) donors . In vitro models (e.g., vascular tissue relaxation and platelet aggregation assays) and in vivo hemodynamic measurements (e.g., blood pressure reduction in animal models) are standard methodologies to validate these mechanisms .

Q. Which experimental models are most reliable for evaluating the hemodynamic effects of this compound?

Key models include:

- In vitro : Vascular ring assays to measure vasodilation (e.g., aortic or pulmonary artery preparations) and platelet-rich plasma assays to assess anti-aggregatory effects.

- In vivo : Anesthetized rodent models for blood pressure monitoring and thrombosis models (e.g., FeCl₃-induced arterial injury) to quantify thrombus formation. Pulmonary-specific effects are studied via inhaled microparticle delivery, which isolates vascular responses in the lungs without systemic hypotension .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in this compound’s hemodynamic effects between in vitro and in vivo studies?

In vitro studies show potent vasodilation at nM concentrations, while in vivo models reveal dose-dependent systemic blood pressure reduction. These discrepancies may arise from bioavailability differences, tissue-specific sGC expression, or compensatory mechanisms (e.g., neurohormonal activation). Methodological adjustments include:

- Using organ-specific delivery systems (e.g., inhaled microparticles for pulmonary studies).

- Incorporating pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic clearance . For example, inhaled this compound increases pulmonary vasodilation without altering mean arterial pressure, highlighting the importance of route-specific administration .

Q. What methodological considerations are critical when comparing this compound with nitric oxide (NO) donors in sGC activation studies?

- Synergy vs. Competition : this compound and NO donors exhibit synergistic sGC activation in vitro, but in vivo comparisons (e.g., with sodium nitroprusside (SNP)) reveal divergent hemodynamic profiles. This compound induces longer-lasting cGMP elevation and erectile responses in rats, likely due to heme-independent sGC stimulation .

- Dosage Calibration : Equimolar dosing (nmol/kg) is essential for fair comparisons. SNP produces greater mean arterial pressure (MAP) reduction, while this compound prioritizes sustained cGMP signaling .

- Endpoint Selection : Focus on tissue-specific outcomes (e.g., erectile response AUC vs. systemic MAP) to avoid conflating localized and systemic effects .

Q. How can researchers optimize pulmonary delivery of this compound to maximize local vascular effects without systemic hypotension?

- Microparticle Engineering : Use biodegradable carriers (e.g., PLGA nanoparticles) to prolong lung retention and minimize systemic absorption .

- Dose Titration : Conduct PK studies to identify thresholds for pulmonary efficacy versus systemic exposure.

- Biomarker Monitoring : Measure cGMP levels in bronchoalveolar lavage fluid and plasma to correlate local vs. systemic activity .

Data Contradiction and Analysis

Q. How should conflicting data on this compound’s thrombotic effects be interpreted?

While this compound inhibits platelet aggregation in vitro, in vivo thrombosis models show variable results depending on the injury model (e.g., chemical vs. mechanical endothelial damage). Researchers must:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.